Iron trilaurate

Photodegradation Polypropylene Prodegradant

Iron trilaurate [Fe(C₁₂H₂₃O₂)₃], also referred to as ferric laurate or iron(III) tridodecanoate, is a metal carboxylate soap formed from iron(III) and lauric acid (C12 fatty acid). With a molecular formula of C₃₆H₆₉FeO₆ and a molecular weight of 653.8 g·mol⁻¹, it belongs to the class of long-chain iron(III) carboxylates.

Molecular Formula C36H69FeO6
Molecular Weight 653.8 g/mol
CAS No. 31494-35-6
Cat. No. B12652440
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameIron trilaurate
CAS31494-35-6
Molecular FormulaC36H69FeO6
Molecular Weight653.8 g/mol
Structural Identifiers
SMILESCCCCCCCCCCCC(=O)[O-].CCCCCCCCCCCC(=O)[O-].CCCCCCCCCCCC(=O)[O-].[Fe+3]
InChIInChI=1S/3C12H24O2.Fe/c3*1-2-3-4-5-6-7-8-9-10-11-12(13)14;/h3*2-11H2,1H3,(H,13,14);/q;;;+3/p-3
InChIKeyFLJAJLOHHVNRHU-UHFFFAOYSA-K
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Iron Trilaurate (CAS 31494-35-6): Core Identity and Baseline Properties for Scientific Procurement


Iron trilaurate [Fe(C₁₂H₂₃O₂)₃], also referred to as ferric laurate or iron(III) tridodecanoate, is a metal carboxylate soap formed from iron(III) and lauric acid (C12 fatty acid). With a molecular formula of C₃₆H₆₉FeO₆ and a molecular weight of 653.8 g·mol⁻¹, it belongs to the class of long-chain iron(III) carboxylates [1]. The compound is characterized by three saturated C12 alkyl chains coordinated to a single Fe³⁺ center, distinguishing it from shorter-chain analogs (e.g., ferric caprate, C10) and longer-chain analogs (e.g., ferric stearate, C18). Its thermal behavior includes a reversible phase transition in the 55–105 °C region and decomposition onset near 300 °C [2]. Regulatory records classify it under the category of aliphatic monocarboxylic acid (C7–23) salts and confirm large-scale industrial availability [3].

Iron Trilaurate (31494-35-6): Why In-Class Iron Carboxylate Substitution Introduces Quantifiable Performance Risk


Iron carboxylates are not functionally interchangeable despite sharing the same metal center and carboxylate ligand class. The alkyl chain length governs three quantifiable properties that directly impact end-use performance: (i) thermal decomposition pathway and activation energy, (ii) photodegradation prodegradant effectiveness in polyolefin matrices, and (iii) solution aggregation behavior [1][2]. A user substituting iron trilaurate (C12) with ferric stearate (C18) or ferric caprate (C10) would alter each of these parameters in a predictable, chain-length-dependent manner. The evidence below quantifies these differences across head-to-head and cross-study comparisons.

Iron Trilaurate (CAS 31494-35-6): Quantitative Differentiation Evidence Against Closest Iron Carboxylate Analogs


Chain-Length-Dependent Photodegradation Effectiveness: Iron Trilaurate vs. Ferric Stearate, Palmitate, Myristate, and Caprate in Polypropylene

In a direct five-compound head-to-head study under identical conditions (0.2 wt% prodegradant in PP films, natural weathering per ASTM 1435), the photodegradation effectiveness ranking by half-life of elongation-at-break was: ferric caprate (C10, MF03) > ferric laurate (C12, MF04) > ferric myristate (C14, MF05) > ferric palmitate (C16, MF06) > ferric stearate (C18, MF07) [1]. This ranking was independently confirmed under artificial UV weathering at 365 nm, where carbonyl/hydroxyl index evolution and tensile strength decay followed the identical chain-length-dependent order [2]. Iron trilaurate occupies the second position, offering faster degradation than all longer-chain analogs but slower than the C10 caprate.

Photodegradation Polypropylene Prodegradant

Gravimetric Iron Content: Stoichiometric Advantage of Iron Trilaurate Over Iron Stearate and Iron Palmitate

The theoretical iron content of iron trilaurate is 8.54 wt% (Fe = 55.845 g·mol⁻¹ / 653.77 g·mol⁻¹), which is stoichiometrically higher than iron(III) stearate at 6.16 wt% (Fe / 906.25 g·mol⁻¹) and iron(III) palmitate at 6.89 wt% (Fe / 809.3 g·mol⁻¹) [1][2]. Elemental analysis of synthesized ferric laurate confirmed an experimental iron content of 8.75%, closely matching the theoretical value [3]. This means that per unit mass of compound, iron trilaurate delivers 38.6% more iron than ferric stearate and 23.9% more than ferric palmitate.

Iron content Stoichiometry Metal loading

Thermal Decomposition Onset and Activation Energy: Baseline Characterization of Iron Trilaurate with Class-Level Chain-Length Inference

Derivatographic analysis of iron trilaurate reveals a reversible endothermic phase transition (attributed to melting) in the 55–105 °C region, after which the compound is thermally stable up to ~150 °C. The first decomposition step initiates at approximately 300 °C with a weight loss of 31%, accompanied by the evolution of CO₂ and formation of ferrous laurate [1]. Activation energies for this first decomposition step, calculated by three kinetic methods, are: Horowitz-Metzger 8.43 × 10³ J·mol⁻¹, Freeman-Carroll 7.31 × 10³ J·mol⁻¹, and modified Coats-Redfern 6.59 × 10³ J·mol⁻¹. The reaction order for this step was determined as ~1.7. The enthalpy change for the phase transition is 4.61 × 10² J·mol⁻¹, and for the first decomposition step is −2.12 × 10⁴ J·mol⁻¹ [1]. While a direct head-to-head thermal comparison with ferric stearate in the same study is absent, the class-level trend established across metal carboxylates indicates that longer alkyl chains generally shift decomposition onset to higher temperatures [2].

Thermal stability Derivatography Activation energy

Molecular Dispersion Behavior in Non-Polar Solvents: Monomeric Iron Trilaurate vs. Aggregating Aluminum and Divalent Metal Soaps

Boiling-point molecular weight determination (Cottrell method) in toluene demonstrated that ferric laurate exists predominantly as single molecules in sufficiently dilute solutions, in stark contrast to aluminum mono- and di-soaps which polymerize extensively under identical conditions [1]. At higher concentrations, aggregation is limited to dimer formation only. This behavior is attributed to the three hydrocarbon chains of the neutral ferric tri-soap, which enhance solubilizing power and introduce steric hindrance that prevents the extensive polymerization observed in divalent metal soaps (e.g., calcium laurate) or aluminum soaps that contain reactive hydroxyl groups [1].

Solution behavior Molecular aggregation Metal soap

Iron Trilaurate (CAS 31494-35-6): Evidence-Backed Application Scenarios for Scientific and Industrial Procurement


Controlled-Lifetime Photodegradable Polypropylene Film Formulation

Iron trilaurate delivers a quantified intermediate prodegradant activity—faster degradation than ferric stearate (C18) and palmitate (C16), yet slower than ferric caprate (C10)—as established by direct head-to-head half-life ranking under ASTM 1435 natural weathering [1][2]. This makes it the preferred choice when a service life shorter than that achievable with stearate-based systems is required, but where the excessively rapid degradation of caprate would compromise film mechanical integrity during storage and early use. Recommended loading: 0.2 wt% in PP, processed below 150 °C to avoid premature thermal decomposition [3].

Iron Oxide Nanoparticle Synthesis via Thermal Decomposition: Precursor with Defined Decomposition Kinetics

The well-characterized thermal decomposition of iron trilaurate (onset ~300 °C, first-step weight loss 31%, activation energies 6.6–8.4 × 10³ J·mol⁻¹) provides a reproducible precursor for thermal decomposition synthesis of iron oxide nanoparticles [3]. Its C12 chain length represents a middle ground in the chain-length series that influences nanoparticle size and morphology, as established for iron carboxylates by Bronstein et al. (2011) [4]. The higher iron content (8.54 wt%) compared to ferric stearate (6.16 wt%) also improves atom economy in nanoparticle production [5].

Homogeneous Catalyst or Catalyst Precursor in Non-Polar Media

The demonstrated monomeric dispersion of iron trilaurate in toluene—confirmed by Cottrell boiling-point molecular weight determination [6]—makes it uniquely suitable among metal carboxylate soaps for applications requiring true molecular-level dispersion of the iron center in non-polar organic solvents. This property is advantageous for homogeneous catalysis, where polymeric aggregates of aluminum or divalent metal soaps would create mass-transfer limitations and poorly defined active sites.

Iron-Fortification Excipient with Maximized Iron Loading per Unit Mass

With a stoichiometric iron content of 8.54 wt% (experimentally confirmed at 8.75%), iron trilaurate provides 38.6% more iron per gram than ferric stearate [5][6]. This higher iron density reduces the mass of excipient required to deliver a target iron dose, a quantifiable advantage in the formulation of iron-fortified products or nutritional supplements where lauric acid is an acceptable counterion.

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